4,4'-Azobis(4-cyanovaleric acid)

Catalog No.
S590686
CAS No.
2638-94-0
M.F
C12H16N4O4
M. Wt
280.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Azobis(4-cyanovaleric acid)

CAS Number

2638-94-0

Product Name

4,4'-Azobis(4-cyanovaleric acid)

IUPAC Name

4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

VFXXTYGQYWRHJP-UHFFFAOYSA-N

SMILES

CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N

Solubility

0.01 M

Synonyms

4,4’-Azobis(4-cyanopentanecarboxylic Acid); 4,4’-Azobis(cyanovaleric Acid); 4,4’-Azobis[4-cyanopentanoic Acid]; 4,4’-Azobis[4-cyanovaleric Acid]; ABCPA; ABCVA; ACV-A; Azobis(cyanovaleric Acid); NC 25; NSC 114466; V 501; VA 501; Vazo 68; Vazo 68WSP; 4

Canonical SMILES

CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N

4,4'-Azobis(4-cyanovaleric acid) (ACVA), also known as ACPA (4,4'-Azobis(4-cyanopentanoic acid)), is a white, crystalline compound widely used as a free radical initiator in polymer synthesis []. It is a water-soluble initiator applicable in both homogeneous and heterogeneous free-radical polymerization processes []. ACVA plays a significant role in scientific research, particularly in the development and production of various polymers.


Molecular Structure Analysis

The key feature of ACVA's structure is the presence of an azo group (N=N) linking two cyanovaleric acid moieties []. The cyanovaleric acid groups consist of a five-carbon chain with a carboxylic acid group (COOH) and a nitrile group (CN) at opposite ends. This structure provides several notable aspects:

  • The azo group is a weak bond prone to homolytic cleavage under heat or light, generating two reactive cyanovaleric acid radicals []. These radicals initiate the polymerization process.
  • The cyanovaleric acid groups contribute to water solubility, making ACVA a valuable water-based initiator [].
  • The carboxylic acid groups might participate in hydrogen bonding with other molecules, potentially influencing the initiator's behavior in some reactions.

Chemical Reactions Analysis

Synthesis

The specific synthesis of ACVA is not readily available in scientific literature. However, azo initiators like ACVA are generally synthesized through diazotization reactions between primary amines and nitrites [].

Decomposition

ACVA undergoes thermal decomposition at around 70°C. The key reaction is the homolytic cleavage of the azo group, as shown below []:

(CH3)2(CN)(CH2)3CO-N=N-CO(CH2)3(CN)(CH3)2 (ACVA) --> 2 [(CH3)2(CN)(CH2)3CO] + N2*

This reaction generates two cyanovaleric acid radicals, which initiate the polymerization process.

Initiation of Polymerization

ACVA radicals react with monomers, initiating the formation of polymer chains. The specific reaction depends on the type of monomer used. For instance, with styrene:

  • [(CH3)2(CN)(CH2)3CO*] + C6H5CH=CH2 --> [(CH3)2(CN)(CH2)3CO-CH2-CH(C6H5)-]*, etc. (Polystyrene chain growth)

Physical and Chemical Properties

  • Melting point: Not readily available in scientific literature.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in water [].
  • Stability: Relatively stable at room temperature, decomposes at elevated temperatures [].

ACVA acts as a free radical initiator in polymerization. Upon heating or exposure to light, the azo group cleaves, generating two cyanovaleric acid radicals. These radicals abstract a hydrogen atom from a monomer molecule, creating a new radical species that can continue adding monomers, ultimately leading to polymer chain growth [].

  • Mild irritant: ACVA may cause skin and eye irritation upon contact.
  • Potential for dust explosion: ACVA dust can form explosive mixtures in air, requiring proper handling and ventilation during use.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 370 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 370 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 369 of 370 companies with hazard statement code(s):;
H228 (56.1%): Flammable solid [Danger Flammable solids];
H242 (40.92%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

2638-94-0

Wikipedia

4,4'-Azobis(4-cyanopentanoic acid)

General Manufacturing Information

Pentanoic acid, 4,4'-(1,2-diazenediyl)bis[4-cyano-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types